REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]([NH2:15])([CH3:14])[CH3:13].[Cu](C#N)[C:17]#[N:18]>CN1CCCC1=O>[C:17]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]([NH2:15])([CH3:14])[CH3:13])#[N:18]
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Name
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|
Quantity
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6.45 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(=CNC2=CC1)CC(C)(C)N
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Name
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|
Quantity
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3.25 g
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Type
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reactant
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Smiles
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[Cu](C#N)C#N
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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to reflux for 5 hours
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Duration
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5 h
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Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C2C(=CNC2=CC1)CC(C)(C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |